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Compound of Interest

Compound Name: sec-Butyl Crotonate

Cat. No.: B082481

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectral data for sec-butyl
crotonate against established databases. By presenting key spectral features and outlining
standard experimental protocols, this document serves as a valuable resource for the
verification and characterization of this compound in a research and development setting.

Comparison of Spectral Data

The following table summarizes the available quantitative spectral data for sec-butyl
crotonate, cross-referenced with major spectral databases. This allows for a direct comparison
of key spectral features.
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Spectroscopic

. Parameter Value Database/Source
Technique
Mass Spectrometry o Electron lonization )
lonization Mode ChemicalBook[1]
(MS) (ED
m/z 69 ChemicalBook[1]
Relative Intensity 100.0 ChemicalBook][1]
m/z 87 ChemicalBook][1]
Relative Intensity 62.8 ChemicalBook[1]
m/z 41 ChemicalBook][1]
Relative Intensity 35.0 ChemicalBook][1]
m/z 56 ChemicalBook[1]
Relative Intensity 19.4 ChemicalBook][1]
m/z 39 ChemicalBook[1]
Relative Intensity 16.9 ChemicalBook][1]
1H NMR Instrument BRUKER AC-300 PubChem[2]
Tokyo Kasei Kogyo
Sample Source PubChem[2]
Co., Ltd.
Peak data not
available in a
quantitative format in
the initial search.
Tokyo Kasei Kogyo
13C NMR Sample Source PubChem|[2]

Co., Ltd.

Peak data not

available in a

guantitative format in

the initial search.
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Infrared (IR) _ CAPILLARY CELL:

Technique PubChem][2]
Spectroscopy NEAT

Tokyo Kasei Kogyo
Sample Source PubChem|[2]

Co., Ltd.

Peak data not
available in a
guantitative format in

the initial search.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are outlined below. These
protocols are based on standard laboratory practices for the analysis of liquid organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of sec-butyl
crotonate.

Materials:

NMR Spectrometer (e.g., Bruker AC-300 or equivalent)[2]

5 mm NMR tubes

Deuterated solvent (e.g., CDCIs)

sec-Butyl crotonate sample

Pipettes
Procedure:

o Sample Preparation: Dissolve a small amount of sec-butyl crotonate in the deuterated
solvent directly within the NMR tube to a final volume of approximately 0.6 mL. The
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concentration should be sufficient to obtain a good signal-to-noise ratio.

e Instrument Setup:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:
o Acquire the H spectrum using a standard pulse sequence.

o Acquire the 13C spectrum, often using a proton-decoupled pulse sequence to simplify the
spectrum.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Phase the resulting spectrum.
o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

o Integrate the peaks in the *H spectrum and identify the chemical shifts (ppm), multiplicities
(e.q., singlet, doublet, triplet, quartet, multiplet), and coupling constants (Hz).

o lIdentify the chemical shifts (ppm) of the peaks in the 13C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of sec-butyl crotonate to identify its functional
groups.

Materials:
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Fourier-Transform Infrared (FTIR) Spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

sec-Butyl crotonate sample

Pipette
Procedure (using salt plates):

o Sample Preparation: Place a small drop of the neat (undiluted) liquid sec-butyl crotonate
onto one salt plate. Place the second salt plate on top and gently press to form a thin
capillary film.

e Background Spectrum: Run a background spectrum with the empty salt plates in the sample
holder.

o Sample Spectrum: Place the salt plates with the sample film into the spectrometer and
acquire the IR spectrum.

o Data Analysis: Identify the characteristic absorption bands (in cm~1) corresponding to the
functional groups present in sec-butyl crotonate (e.g., C=0 stretch of the ester, C=C stretch
of the alkene, C-O stretch, and C-H stretches).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of sec-butyl crotonate and its fragments to
confirm its molecular weight and fragmentation pattern.

Materials:

Mass Spectrometer with an Electron lonization (EI) source

Gas Chromatograph (GC) for sample introduction (optional but common)

sec-Butyl crotonate sample

Solvent for dilution (if using GC)
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Procedure (Direct Infusion EI-MS):

o Sample Introduction: Introduce a small amount of the volatile sec-butyl crotonate sample
directly into the ion source of the mass spectrometer.

 lonization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by the mass analyzer.

o Detection: The detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the characteristic fragment ions. The fragmentation pattern can provide valuable
structural information.

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates the logical workflow for acquiring and cross-referencing
spectral data for a chemical compound like sec-butyl crotonate.
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Caption: Workflow for spectral data acquisition, processing, and cross-referencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. sec-Butyl Crotonate(10371-45-6) MS [m.chemicalbook.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b082481?utm_src=pdf-body-img
https://www.benchchem.com/product/b082481?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_10371-45-6_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing
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 To cite this document: BenchChem. [Cross-Referencing sec-Butyl Crotonate Spectral Data:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082481#cross-referencing-sec-butyl-crotonate-
spectral-data-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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